molecular formula C18H20ClN5O5 B13736368 5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide CAS No. 32868-94-3

5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide

Cat. No.: B13736368
CAS No.: 32868-94-3
M. Wt: 421.8 g/mol
InChI Key: BOGCVTRLRZILNV-UHFFFAOYSA-N
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Description

5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloroethyl group, an ethylamino group, and a dinitrobenzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration: Introduction of nitro groups into the benzene ring.

    Amination: Substitution of nitro groups with amino groups.

    Alkylation: Introduction of chloroethyl and ethylamino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of chloroethyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction may produce diamino derivatives.

Scientific Research Applications

5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide involves its interaction with cellular components. The compound may exert its effects by:

    Alkylation of DNA: Leading to DNA damage and inhibition of cell division.

    Inhibition of Enzymes: Interfering with enzymatic pathways critical for cell survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.

    Melphalan: Another alkylating agent with similar therapeutic applications.

Uniqueness

What sets 5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

32868-94-3

Molecular Formula

C18H20ClN5O5

Molecular Weight

421.8 g/mol

IUPAC Name

5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide

InChI

InChI=1S/C18H20ClN5O5/c1-2-22(8-7-19)13-5-3-12(4-6-13)11-21-15-9-14(18(20)25)16(23(26)27)10-17(15)24(28)29/h3-6,9-10,21H,2,7-8,11H2,1H3,(H2,20,25)

InChI Key

BOGCVTRLRZILNV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)CNC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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